Binding Affinity to Human Tyrosinase: Direct Comparison with Arbutin
o‑Toluic acid, alpha‑(p‑methoxybenzoyl)‑ inhibits recombinant human tyrosinase with a Ki of 1.02 μM, as determined by Michaelis‑Menten analysis under diphenolase assay conditions [REFS‑1]. In contrast, the widely used depigmenting agent arbutin (β‑arbutin) exhibits a Ki of 900 μM (0.9 mM) for the same diphenolase activity [REFS‑2].
| Evidence Dimension | Inhibition constant (Ki) for human tyrosinase diphenolase activity |
|---|---|
| Target Compound Data | Ki = 1.02 μM |
| Comparator Or Baseline | Arbutin Ki = 900 μM |
| Quantified Difference | ~882‑fold more potent (lower Ki) than arbutin |
| Conditions | Target: recombinant human tyrosinase expressed in baculovirus‑infected Sf9 cells, L‑DOPA substrate. Arbutin: diphenolase assay on human tyrosinase. |
Why This Matters
An ~882‑fold improvement in binding affinity makes this compound a far more efficient tool for probing tyrosinase‑dependent melanogenesis at sub‑micromolar concentrations, reducing compound consumption and enabling studies where arbutin would be ineffective.
- [1] BindingDB. BDBM50205815, CHEMBL3907670. Entry for o‑Toluic acid, alpha‑(p‑methoxybenzoyl)-. http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50205815 (accessed 2026-05-02). View Source
